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5-aminoisobenzofuran-1,3-dione

polyimide synthesis thermal stability polymer char yield

Standard aminophthalic anhydride isomers suffer sublimation loss (up to 45%) and low char yield (~40%), compromising polyimide thermal integrity. 5-Aminoisobenzofuran-1,3-dione (4-APA) solves these limitations: - 86% char residue at 500°C vs ~40% for 3-amino isomer - Zero sublimation loss during thermal polymerization - Enables CVD polyimide coatings for semiconductor passivation - Preferred AB-type monomer for aerospace & electronics

Molecular Formula C8H5NO3
Molecular Weight 163.13 g/mol
CAS No. 17011-53-9
Cat. No. B3048457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-aminoisobenzofuran-1,3-dione
CAS17011-53-9
Molecular FormulaC8H5NO3
Molecular Weight163.13 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1N)C(=O)OC2=O
InChIInChI=1S/C8H5NO3/c9-4-1-2-5-6(3-4)8(11)12-7(5)10/h1-3H,9H2
InChIKeyYJDUJNZZWJMRJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Aminoisobenzofuran-1,3-dione Chemical Identity and Industrial Role


5-Aminoisobenzofuran-1,3-dione (CAS 17011-53-9), also known as 4-aminophthalic anhydride, is a heterocyclic aromatic anhydride bearing a primary amine substituent at the 5-position of the isobenzofuran ring system [1]. It belongs to the aminophthalic anhydride class and serves as a versatile AB-type monomer for polyimide synthesis and an intermediate in dye, pigment, and pharmaceutical manufacturing [1]. The compound's positioning of the amino group ortho to one carbonyl and para to the other creates a distinct electronic environment that fundamentally differentiates its thermal and polymerization behavior from isomeric aminophthalic anhydrides.

AB-type monomerfor polyimide synthesis via thermal or vapor-phase processing
5-position amino substituentdefines distinct electronic environment and polymerization behavior
Isomer-differentiated procurementthermal and processing profile differs from 3-amino isomer

Why Isomeric Aminophthalic Anhydrides Cannot Substitute This Compound


The position of the amino substituent on the aromatic ring dictates thermal stability, sublimation propensity, and polymer char yield during polycondensation. 5-Aminoisobenzofuran-1,3-dione (4-aminophthalic anhydride) exhibits dramatically superior thermal integrity compared to its 3-amino isomer, with a char residue of 86% at 500°C versus approximately 40% for the isomeric monomer [1]. Additionally, the 5-amino isomer polymerizes without sublimation loss, whereas the 3-amino isomer loses approximately 45% of monomer mass to sublimation before polymerization can complete [1]. These differences render the isomers non-interchangeable in any application requiring thermal processing or high-yield polymer formation. The quantitative evidence below establishes the procurement-critical differentiation of the 5-amino isomer over its closest analogs.

Char yield Char-residue profile may differ substantially between 5-amino and 3-amino isomers, affecting polymer-yield expectations during thermal processing.
Sublimation Sublimation behavior during thermal processing may alter stoichiometry control; 3-amino isomer exhibits higher volatile loss before polymerization.
CVD transfer Vapor-phase film-formation outcome may not transfer across isomers; CVD processability is isomer-dependent and requires monomer-specific validation.

Quantitative Differentiation Against Closest Analogs


Char Residue and Thermal Stability Advantage

Thermogravimetric analysis (TGA) under nitrogen demonstrates that 5-aminoisobenzofuran-1,3-dione (4-aminophthalic anhydride) yields a char residue of 86% by weight after heating to 500°C, with a total weight loss of only 14% [1]. In contrast, the isomeric 3-aminophthalic anhydride (4-aminoisobenzofuran-1,3-dione, CAS 17395-99-2) leaves a polymeric residue of only approximately 40%, with approximately 45% of the monomer lost to sublimation and an additional loss from water elimination [1]. The calculated theoretical loss for the conversion of 4-aminophthalic anhydride to polyphthalimide is 11%, consistent with the observed 14% total loss [1].

Char Residue & Thermal Stability
Head-to-head
86% char residue at 500°C
14% total weight loss; +46 pp vs 3-amino isomer (~40% residue)
Supports thermal-integrity differentiation review
TGA under nitrogen at 3°C/min; patent examples 9–10
polyimide synthesis thermal stability polymer char yield

Sublimation-Free Polymerization Behavior

During TGA under nitrogen, 5-aminoisobenzofuran-1,3-dione displays no detectable sublimation event, undergoing direct polymerization in the temperature range of 210–300°C [1]. An inflection appears between 210–241°C, with only 11% loss by 315°C and 14% by 500°C, consistent with imide ring closure and water elimination [1]. Conversely, the 3-amino isomer begins subliming at approximately 125°C, with rapid sublimation around 210°C resulting in approximately 45% monomer loss before polymerization, after which water elimination adds further mass loss [1].

Sublimation-Free Polymerization
Head-to-head
No sublimation observed; mass loss limited to 14% (water elimination)
vs
~45% sublimation loss before and during polymerization
Supports processing-consistency evaluation
TGA under nitrogen flow at 3°C/min; sublimation onset ~125°C for 3-isomer
polymer processing sublimation behavior monomer volatility

CVD Polyimide Film Integrity

In chemical vapor deposition (CVD) studies of AB-type monomers for polyimide coatings, 5-aminoisobenzofuran-1,3-dione (4APA) was successfully deposited and formed adherent polyimide films [1]. In contrast, evaporation of the 3-amino isomer (3APA, 4-aminoisobenzofuran-1,3-dione) resulted in a uniform coating that, upon heating to 250°C for conversion, suffered over 90% weight loss [1]. This near-complete mass loss renders the 3-amino isomer non-viable for CVD polyimide coating applications.

CVD Polyimide Film Integrity
Head-to-head
Adherent polyimide film formation (4APA)
vs
>90% mass loss upon thermal conversion at 250°C (3APA)
Supports vapor-phase processability assessment
CVD deposition; FY97 C&MS Progress Report
chemical vapor deposition polyimide coating film integrity

Direct Polymerization Without Conventional Melt Phase

5-Aminoisobenzofuran-1,3-dione exhibits unusual thermal behavior: it does not melt conventionally when heated from room temperature to 300°C, but instead undergoes direct polymerization [1]. Using the melt-no melt technique, melting is observed only at 208°C when dropped onto a preheated surface, immediately followed by rapid viscosity increase and conversion to a non-melting brown solid film [1]. The 3-amino isomer, by contrast, displays a sharp endotherm peaking at 190°C, consistent with conventional melting, followed by sublimation [1]. This behavioral difference imposes distinct processing requirements and outcomes.

Direct Polymerization Without Melt Phase
Head-to-head
DSC endotherm at 207°C; no conventional melting up to 300°C
Melt-no melt at 208°C with immediate polymerization; 3-amino isomer melts at 190°C then sublimes
Supports solid-state processing-route evaluation
DSC at 3°C/min under nitrogen; Fisher-Johns technique
monomer processing melt polycondensation thermal behavior

Regioselectivity in Electrophilic Substitution

Semi-empirical quantum chemical calculations demonstrate that the 4-position of the phthalic anhydride ring (corresponding to the 5-position in isobenzofuran-1,3-dione numbering) is the most probable site for electrophilic attack [1]. Introduction of a dimethylamino group at this position further increases the molecule's susceptibility to electrophilic substitution and enhances positional selectivity [1]. While the study specifically addresses the dimethylamino derivative, the electron-donating nature of the primary amino group in 5-aminoisobenzofuran-1,3-dione is expected to confer analogous activation, providing a regiochemical basis for its differential reactivity compared to unsubstituted phthalic anhydride or the 3-substituted isomer.

Regioselectivity in Electrophilic Substitution
Class-level
4-position identified as most probable for electrophilic attack
Amino substitution enhances reactivity and positional selectivity (semi-empirical; class-level inference from dimethylamino analog)
Reported regioselectivity context; class-level inference
Data to verify for primary amino derivative; Patsenker (2001)
electrophilic substitution regioselectivity quantum chemical modeling

Optimal Application Scenarios Based on Verified Evidence


High-Yield Thermally Stable Polyimide Monomer

5-Aminoisobenzofuran-1,3-dione is the preferred AB-type monomer for polyimide synthesis where maximum char yield and minimal volatile loss are critical. The 86% char residue at 500°C, compared to ~40% for the 3-amino isomer, translates to substantially higher polymer yield and superior thermal integrity [1]. The absence of sublimation during thermal processing ensures consistent stoichiometry and eliminates equipment fouling, making this compound the definitive choice for industrial-scale polyimide production in aerospace, electronics, and high-temperature coating applications [1].

Chemical Vapor Deposition of Polyimide Coatings

For vapor-phase deposition of polyimide coatings on microelectronic substrates, 5-aminoisobenzofuran-1,3-dione (4APA) is the only viable aminophthalic anhydride monomer. The 3-amino isomer (3APA) loses over 90% of its mass upon thermal conversion to polyimide, rendering it non-functional for CVD applications [2]. The 5-amino isomer's ability to form adherent, durable polyimide films via CVD positions it as the essential monomer for semiconductor passivation layers, MEMS device coatings, and other high-precision thin-film polyimide applications [2].

Epoxy Resin Curing Agent

The primary amino group and reactive anhydride functionality of 5-aminoisobenzofuran-1,3-dione make it suitable as a curing agent for epoxy resins, where it contributes to enhanced thermal and mechanical properties of the cured network . The compound's high thermal stability, demonstrated by its 86% char retention at 500°C, suggests that epoxy systems cured with this agent will exhibit superior thermal endurance compared to those cured with less thermally stable anhydride curatives [1]. Industrial formulators seeking epoxy systems with elevated glass transition temperatures and improved char formation should prioritize this compound over conventional phthalic anhydride-based curatives.

Pharmaceutical and Agrochemical Intermediate

5-Aminoisobenzofuran-1,3-dione serves as a versatile intermediate in the synthesis of pharmaceutical active ingredients and agrochemicals . The enhanced regioselectivity for electrophilic substitution at the 4-position (5-position in isobenzofuran numbering) provides predictable reactivity that simplifies synthetic route design and improves intermediate purity [3]. Procuring the 5-amino isomer for drug intermediate synthesis eliminates the risk of isomeric contamination that could arise from using mixed or misidentified aminophthalic anhydride sources.

Application
Selection Property
Validation Focus
Polyimide synthesis
Thermal-integrity profile
Char-yield and sublimation behavior review
CVD polyimide coatings
Vapor-phase processability
Film-formation and mass-retention validation
Epoxy curing systems
Thermal-endurance context
Cure-network thermal-stability review
Pharma intermediate synthesis
Regioselective reactivity profile
Isomer-identity and purity verification
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